7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
CAS No. |
99584-11-9 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-amino-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-6-4-2-3-5(9)7(6)12-8(10)11/h2-4H,9H2,1H3 |
InChI Key |
SHMJLEVDCHNJNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-aminophenol with phosgene or its derivatives to form the benzoxazolone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Structural and Substituent Variations
The benzoxazolone scaffold is highly modifiable. Below is a comparison of key analogs:
Pharmacological and Functional Differences
- Chlorzoxazone: The chloro substituent at C5 enhances lipophilicity, aiding blood-brain barrier penetration. It acts as a GABAergic modulator, reducing skeletal muscle hyperactivity .
- 6-Methoxy derivative: The methoxy group increases solubility compared to chloro or amino groups. This compound is linked to plant alkaloid pathways and microbial metabolism .
Physicochemical Properties
- Solubility: Amino and methoxy groups improve aqueous solubility compared to chloro substituents. For example, Chlorzoxazone’s logP is ~2.1, while 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one likely has a lower logP due to its polar amino group .
- Stability: The methyl group at C3 in 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one may reduce metabolic oxidation compared to unmethylated analogs like 2-Benzoxazolol .
Biological Activity
7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 99584-11-9) is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the chemical properties, biological functions, and therapeutic potentials of this compound based on recent studies.
The molecular formula of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is , with a molecular weight of 164.16 g/mol. It features a benzoxazole ring structure that is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 99584-11-9 |
Anticancer Properties
Research indicates that derivatives of benzoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole derivatives can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB series), lung cancer cells (A549), and prostate cancer cells (PC3) among others . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that benzoxazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, compounds related to benzoxazole have shown minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Candida albicans and 16 µg/mL against Staphylococcus aureus .
The biological activity of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is largely attributed to its ability to interact with various molecular targets within cells. It can bind to enzymes or receptors, altering their activity and leading to downstream effects that may result in cell death or inhibition of proliferation. Specific pathways affected include those involved in lipid metabolism and apoptosis regulation .
Case Studies
- Lead Optimization for Neurological Disorders : A study focused on optimizing benzoxazolone carboxamides demonstrated their potential in treating lysosomal storage diseases such as Gaucher’s disease. The compound significantly reduced toxic lipid levels in animal models when administered intraperitoneally .
- Anticancer Efficacy : A series of experiments conducted on various cancer cell lines revealed that specific modifications to the benzoxazole scaffold could enhance cytotoxicity. For example, certain analogs showed IC50 values in the low micromolar range against multiple cancer types, indicating strong potential for further development .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for confirming the structure of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one?
- Methodological Answer : Use a combination of H/C NMR to identify proton and carbon environments (e.g., methyl groups at δ ~3.0 ppm and carbonyl signals at δ ~165 ppm). LC-MS or HRMS validates molecular weight and purity. For example, nitro intermediates (e.g., 5-nitro derivatives) show distinct UV-Vis absorption patterns due to conjugation. Reference structural analogs in PubChem for comparative analysis .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Follow stepwise protocols involving nitration and reduction (e.g., using HCl/THF for nitro group reduction, as in , achieving 76–83% yields). Purify via HPLC with C18 columns (retention time ~15–20 min) or recrystallization from ethanol. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) .
Q. What computational tools are suitable for predicting the compound’s reactivity or biological interactions?
- Methodological Answer : Use PubChem’s Canonical SMILES (e.g., C1=CC=C2C(=C1)N(C(=O)O2)C) to generate 3D structures in software like Avogadro or Gaussian . Perform DFT calculations for electronic properties or molecular docking (e.g., AutoDock Vina) to assess adenosine A2A receptor binding, as seen in benzoxazole-based antagonists .
Advanced Research Questions
Q. How do structural modifications (e.g., amino or methyl groups) impact biological activity?
- Methodological Answer : Compare analogs from SAR studies (e.g., 5-Amino-3-benzyl derivatives show enhanced receptor affinity due to hydrogen-bonding interactions). Synthesize derivatives with alkylation or acylation at the amino group (e.g., using bromoacetamide in ) and test via in vitro assays (e.g., IC50 measurements for enzyme inhibition) .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., pH, solvent polarity). For example, thiazepane-containing benzoxazoles () may show varied activity due to conformational flexibility. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate target specificity .
Q. What strategies address low solubility in pharmacological testing?
- Methodological Answer : Introduce polar substituents (e.g., sulfonamide groups, as in ) or formulate with cyclodextrins . Characterize solubility via HPLC-UV in buffers (pH 1–7.4) and assess stability under physiological conditions .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Methodological Answer : Use HPLC-MS/MS to track byproducts (e.g., brominated acetamide derivatives in ). Optimize reaction stoichiometry (e.g., molar ratios of nitro precursors to reducing agents) and employ green chemistry principles (e.g., catalytic hydrogenation over harsh acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
